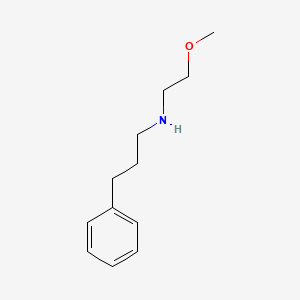

(2-Methoxyethyl)(3-phenylpropyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methoxyethyl)(3-phenylpropyl)amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a secondary amine characterized by the presence of a methoxyethyl group and a phenylpropyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(3-phenylpropyl)amine can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with 2-methoxyethanol in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyethyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The methoxyethyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- The structural characteristics of (2-Methoxyethyl)(3-phenylpropyl)amine make it a candidate for drug development, particularly as an intermediate in synthesizing biologically active compounds. Its similarity to known pharmacophores allows researchers to predict potential interactions with biological targets.

- Research has indicated that compounds with similar structures are often explored for their roles as inhibitors or modulators in various biochemical pathways, including those related to neuropharmacology and cancer therapy .

- Antimicrobial Activity :

- Inhibition Studies :

Chemical Synthesis

Several synthesis methods for this compound have been reported:

-

Method 1 :

R−NH2+CH3OCH2CH2Br→R−N(CH2CH2OCH3)+HBr

-

Method 2 :

RCHO+R′NH2+H2→RCH(NHR′)OH

These methods highlight the versatility in synthesizing this compound, allowing modifications based on desired properties and applications.

Material Science Applications

- Polymer Chemistry :

- Additive Manufacturing :

Wirkmechanismus

The mechanism of action of (2-Methoxyethyl)(3-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenylpropylamine: A primary amine with a similar phenylpropyl group but lacking the methoxyethyl group.

2-Methoxyethylamine: Contains the methoxyethyl group but lacks the phenylpropyl group.

N-(2-Methoxyethyl)-3-phenylpropanamide: An amide derivative with similar structural features.

Uniqueness

(2-Methoxyethyl)(3-phenylpropyl)amine is unique due to the combination of the methoxyethyl and phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

(2-Methoxyethyl)(3-phenylpropyl)amine is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 201.28 g/mol. It features a methoxyethyl group and a phenylpropyl group, which contribute to its unique chemical properties and potential biological activities. The compound appears as a colorless to pale yellow liquid and has garnered attention for its possible applications in pharmaceutical and chemical research.

Chemical Structure and Properties

The structural characteristics of this compound play a crucial role in its biological activity. The methoxy group is an electron-donating moiety that can influence the reactivity of the compound, while the phenylpropyl group adds steric bulk, potentially affecting interactions with biological targets.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Phenylprop-2-yn-1-amine | C₁₂H₁₅NO | Contains a triple bond |

| (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine | C₁₄H₁₉N₃O₂ | Contains two methoxyethyl groups |

| N-(2-methoxyethyl)-N-(3-phenylprop-2-yne)-amine | C₁₂H₁₅NO | Incorporates a yne functionality |

The potential biological activities of this compound may include:

- Dopamine Transporter (DAT) Interaction : Analogous compounds have been shown to interact with DAT, influencing dopamine reuptake and potentially affecting mood and behavior .

- Serotonin Transporter (SERT) Modulation : Similar structures have demonstrated varying affinities for SERT, suggesting potential applications in mood disorders .

Case Studies

- Dopaminergic Activity : A study explored the structure-activity relationships (SAR) of various amines, highlighting how modifications to the amine structure can significantly impact DAT binding affinity. Although this compound itself was not tested, its structural features suggest it could exhibit similar properties .

- Pharmacokinetic Profiles : Research on related compounds indicates that modifications like those found in this compound can enhance metabolic stability, which is crucial for developing effective therapeutics .

Synthesis Methods

Several synthetic routes for producing this compound have been documented:

-

Alkylation Reaction :

R−NH2+CH3OCH2CH2Br→R−N(CH2CH2OCH3)+HBr

-

Reductive Amination :

RCHO+R′NH2+H2→RCH(NHR′)OH

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired properties.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-3-phenylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJANHCNGMBHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.